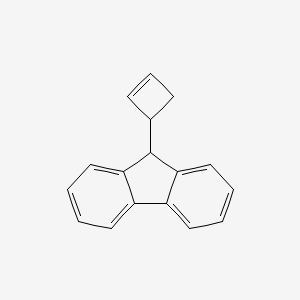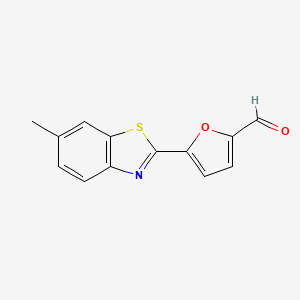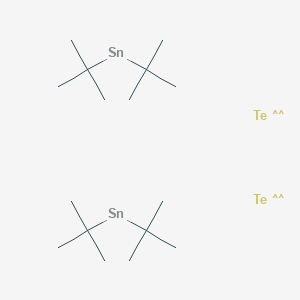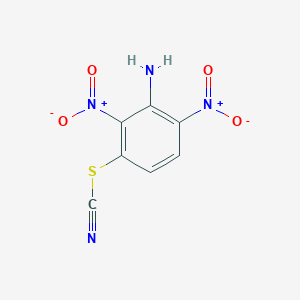
9-(Cyclobut-2-EN-1-YL)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Cyclobut-2-EN-1-YL)-9H-fluorene is an organic compound characterized by the presence of a cyclobutene ring fused to a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclobut-2-EN-1-YL)-9H-fluorene typically involves a cyclobutenylation reaction. One common method is the cyclobutenylation/deprotection cascade, which can be performed under mild conditions without the need for transition metals . This method involves the use of N-Boc protected indoles, which undergo a one-pot reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would be applicable to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Cyclobut-2-EN-1-YL)-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyclobutene ring or the fluorene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutene ring or the fluorene core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized fluorene derivatives, while reduction can produce reduced cyclobutene-fluorene compounds.
Wissenschaftliche Forschungsanwendungen
9-(Cyclobut-2-EN-1-YL)-9H-fluorene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or electronic materials.
Wirkmechanismus
The mechanism of action of 9-(Cyclobut-2-EN-1-YL)-9H-fluorene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, while in materials science, it may contribute to the properties of the resulting material through its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(Cyclobut-2-en-1-yl)-7-(methylamino)-5-oxa-9-azatricyclo[8.3.0.0^{2,6}]trideca-2(6),3-dien-8-one
- 9-({[({[({[2-(cyclobut-2-en-1-yl)ethyl]amino}peroxy)peroxy]peroxy}peroxy)peroxy]peroxy}methyl)nonaoxidane-1-peroxol
Uniqueness
9-(Cyclobut-2-EN-1-YL)-9H-fluorene is unique due to its specific structural combination of a cyclobutene ring and a fluorene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
63229-20-9 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
9-cyclobut-2-en-1-yl-9H-fluorene |
InChI |
InChI=1S/C17H14/c1-3-10-15-13(8-1)14-9-2-4-11-16(14)17(15)12-6-5-7-12/h1-6,8-12,17H,7H2 |
InChI-Schlüssel |
DWORUTVOZWDVGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC1C2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)

![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)



![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)



![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
